molecular formula C10H5BrCl2O5S B11697015 4-Bromo-6-chloro-2-oxo-1,3-benzoxathiol-5-yl 2-chloroethyl carbonate

4-Bromo-6-chloro-2-oxo-1,3-benzoxathiol-5-yl 2-chloroethyl carbonate

Cat. No.: B11697015
M. Wt: 388.0 g/mol
InChI Key: WLWCFAJVCIRTJP-UHFFFAOYSA-N
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Description

4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE is a complex organic compound that features a benzoxathiol core with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzoxathiol Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxathiol ring.

    Introduction of Bromine and Chlorine Substituents: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the benzoxathiol ring.

    Carbonate Formation: The final step involves the reaction of the halogenated benzoxathiol with 2-chloroethyl chloroformate to form the desired carbonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbonate ester.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.

    Hydrolysis Products: The primary products are the corresponding alcohol and carbon dioxide.

Scientific Research Applications

4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2-CHLOROPHENOL: A simpler compound with similar halogen substituents but lacking the benzoxathiol core.

    6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL: Shares the benzoxathiol core but with different substituents.

Uniqueness

4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE is unique due to the combination of its benzoxathiol core and the presence of both bromine and chlorine substituents. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H5BrCl2O5S

Molecular Weight

388.0 g/mol

IUPAC Name

(4-bromo-6-chloro-2-oxo-1,3-benzoxathiol-5-yl) 2-chloroethyl carbonate

InChI

InChI=1S/C10H5BrCl2O5S/c11-6-7(18-9(14)16-2-1-12)4(13)3-5-8(6)19-10(15)17-5/h3H,1-2H2

InChI Key

WLWCFAJVCIRTJP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)OC(=O)OCCCl)Br)SC(=O)O2

Origin of Product

United States

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